molecular formula C18H16N2O2 B2583942 N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2-naphthamide CAS No. 946322-70-9

N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2-naphthamide

Cat. No.: B2583942
CAS No.: 946322-70-9
M. Wt: 292.338
InChI Key: OYRIRSNRVWGUGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoxazole is an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . It has a wide spectrum of biological activities and therapeutic potential . Many researchers across the globe are engaged in the development of pharmacologically active agents bearing it .


Synthesis Analysis

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . The chemistry of isoxazoles has been an interesting field of study for decades .


Molecular Structure Analysis

The structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions .


Chemical Reactions Analysis

The substitution of various groups on the isoxazole ring imparts different activity . Several marketed drugs with isoxazole nucleus belong to different categories with diverse therapeutic activities .


Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can vary widely depending on the specific groups attached to the isoxazole ring .

Scientific Research Applications

Synthesis and Characterization

Several studies have focused on the synthesis and characterization of compounds related to N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2-naphthamide, highlighting their potential in medicinal chemistry and materials science. For instance, the synthesis and anticancer evaluation of benzimidazole derivatives incorporating naphthalene units have been explored, showcasing their potential against cancer cell lines (Salahuddin et al., 2014). Similarly, novel naphthyridine derivatives have been synthesized and demonstrated to induce necroptosis or apoptosis in melanoma cells, depending on the concentration, suggesting their use as chemical substances for melanoma treatment (Q. Kong et al., 2018).

Anticancer Properties

Research on compounds structurally similar to this compound has shown promising anticancer properties. Various studies have synthesized and evaluated the anticancer activities of derivatives, indicating their effectiveness against certain cancer types. For example, new (dihydro)pyranonaphthoquinones and their epoxy analogs were synthesized and demonstrated interesting cytotoxic activity against different cancer cell lines, highlighting their potential as anticancer agents (Tuyet Anh Dang Thi et al., 2015).

Catalytic Applications

Compounds related to this compound have also found applications in catalysis. For instance, the site-directed anchoring of an N-heterocyclic carbene on a dimetal platform evaluated for carbene-transfer reactions from ethyl diazoacetate has been investigated, showing the versatility of these compounds in catalytic reactions (B. Saha et al., 2011).

Gel Formation and Solvation Effects

The solvation effects and gel formation capabilities of imide derivatives related to this compound have been explored. Research demonstrates how solvation can control reaction paths and lead to the formation of gels, indicating the potential of these compounds in material science and drug delivery systems (D. Singh et al., 2008).

Safety and Hazards

The safety and hazards associated with isoxazole derivatives can also vary widely depending on the specific groups attached to the isoxazole ring .

Future Directions

Given the diverse and potential pharmacological activities of the isoxazole ring, it’s likely that future research will continue to explore new isoxazole derivatives and their potential uses .

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2-naphthamide are largely determined by its interactions with various enzymes, proteins, and other biomolecules. For instance, it has been found to have potential inhibitory effects on certain enzymes such as PDK1 and LDHA . These interactions can significantly influence the biochemical reactions in which this compound is involved .

Cellular Effects

This compound can have profound effects on various types of cells and cellular processes. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The exact nature of these effects can vary depending on the specific cellular context.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. It may bind to certain biomolecules, inhibit or activate enzymes, and induce changes in gene expression

Metabolic Pathways

This compound may be involved in certain metabolic pathways, interacting with various enzymes or cofactors. This could also include any effects on metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues could involve various transporters or binding proteins. This could also include any effects on its localization or accumulation

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function could involve specific targeting signals or post-translational modifications that direct it to specific compartments or organelles

Properties

IUPAC Name

N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c21-17(14-10-9-12-5-1-2-6-13(12)11-14)19-18-15-7-3-4-8-16(15)20-22-18/h1-2,5-6,9-11H,3-4,7-8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRIRSNRVWGUGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NOC(=C2C1)NC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.